N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. It is characterized by its unique structure, which includes two pyrazole rings and a fluorine substituent, making it a subject of interest in medicinal chemistry and various biological applications. The compound's molecular formula is , and it has a molecular weight of approximately .
The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves several steps:
The reactions are typically carried out in solvents such as ethanol or dichloromethane, with temperatures ranging from room temperature to reflux conditions to ensure optimal yields and purity .
The molecular structure of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine features:
| Property | Value |
|---|---|
| IUPAC Name | N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine |
| InChI | InChI=1S/C11H16FN5/c1... |
| InChI Key | YDNBLHBGMHOZFT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(N=C1)C)NCC2=C(N(N=C2C)C)F |
The structure reveals significant delocalization of π-electron density within the pyrazole rings, which contributes to its chemical reactivity and biological activity .
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo several chemical reactions:
These reactions typically require specific conditions such as temperature control and choice of solvent to achieve desired yields and products.
The mechanism of action for N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects:
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amines exhibit several physical properties:
| Property | Value |
|---|---|
| Appearance | Solid or crystalline |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The chemical properties include reactivity with nucleophiles and electrophiles due to the presence of nitrogen atoms in the pyrazole rings. Its fluorine substituent enhances lipophilicity, potentially improving bioavailability .
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amines have several scientific applications:
This compound's unique structure allows it to function as a lead candidate for further modifications aimed at enhancing its therapeutic efficacy against specific diseases or conditions.
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2